1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
Description
This compound features a hybrid structure combining a 3,4-dihydroquinoline moiety linked via a thioether bridge to a [1,2,4]triazolo[4,3-b]pyridazine ring substituted with a 4-ethoxyphenyl group. The 4-ethoxyphenyl substituent may enhance lipophilicity, influencing pharmacokinetic properties like membrane permeability.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-2-31-19-11-9-17(10-12-19)20-13-14-22-25-26-24(29(22)27-20)32-16-23(30)28-15-5-7-18-6-3-4-8-21(18)28/h3-4,6,8-14H,2,5,7,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLSYDZVADYLMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCC5=CC=CC=C54)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a dihydroquinoline moiety linked to a triazolopyridazine derivative via a thioether bond. Its chemical formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may have cytotoxic effects against certain cancer cell lines.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals.
- Anti-inflammatory Effects : Evidence points to its ability to modulate inflammatory pathways.
Antitumor Activity
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
- Cell Lines Tested : A431 (epidermoid carcinoma), HCT116 (colon cancer), and BJ-1 (normal skin fibroblast).
- IC50 Values : The IC50 values for A431 and HCT116 were found to be 44.77 µg/mL and 201.45 µg/mL respectively, indicating a selective effect towards cancerous cells compared to normal cells .
Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH assay, revealing that the compound effectively reduces oxidative stress by scavenging free radicals at low concentrations.
Anti-inflammatory Effects
Studies have indicated that the compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies have suggested that it may interact with specific protein targets involved in cancer progression and inflammation.
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Evaluated cytotoxicity against various cancer cell lines | Demonstrated selective cytotoxicity towards A431 and HCT116 |
| Study 2 | Assessed antioxidant activity using DPPH assay | Showed significant free radical scavenging ability |
| Study 3 | Investigated anti-inflammatory effects in vitro | Inhibited pro-inflammatory cytokine production |
Comparison with Similar Compounds
Triazolo-Isoquinoline Derivatives
describes compounds like 1-aryl-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl-ethanones, synthesized via cyclocondensation of hydrazonoyl chlorides with dihydroisoquinoline. These analogues share a triazole-isoquinoline framework but lack the pyridazine ring and thioether linkage present in the target compound. Their cytotoxicity against cancer cell lines (e.g., HepG2) suggests that the triazole-heterocycle fusion is critical for bioactivity .
Dihydroquinolin-2(1H)-one Derivatives
Compounds such as 6-amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one () feature a reduced quinoline core with aminoalkyl side chains. Their synthesis involves nitro-group reduction and subsequent functionalization, differing from the target compound’s reliance on thioether formation.
Chromeno-Pyrimidine Hybrids
details 1-(3,4-dihydroquinolin-1-yl)-2-((9-methyl-2-phenyl-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone, which replaces the triazolopyridazine with a chromeno-pyrimidine system. The absence of the ethoxyphenyl group in this analogue may reduce solubility compared to the target compound .
Key Observations:
- Triazole-Containing Systems: The presence of triazole rings correlates with antimicrobial and cytotoxic activities across multiple analogues. The target compound’s triazolopyridazine may offer enhanced metabolic stability compared to triazolo-isoquinolines .
- Substituent Effects : The 4-ethoxyphenyl group in the target compound likely improves solubility over purely hydrophobic substituents (e.g., phenyl in ), which could translate to better oral bioavailability .
- Thioether Linkage: Unique to the target compound, this moiety may facilitate redox-mediated interactions or serve as a hydrogen bond acceptor, differentiating its mechanism from non-thioether analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
